2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Entacapone-d10 is a deuterated form of entacapone, a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). This compound is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy. The deuterated version, entacapone-d10, is often used in scientific research to study the pharmacokinetics and metabolism of entacapone due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of entacapone-d10 involves the incorporation of deuterium atoms into the entacapone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the entacapone molecule are replaced with deuterium atoms using deuterium gas under specific conditions. Another method involves the use of deuterated reagents in the synthesis process to directly introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of entacapone-d10 typically involves large-scale hydrogen-deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle deuterium gas safely. The process includes purification steps to ensure the final product meets the required purity standards for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Entacapone-d10 undergoes various chemical reactions, including:
Oxidation: Entacapone-d10 can be oxidized to form corresponding quinones.
Reduction: The nitro group in entacapone-d10 can be reduced to an amine group.
Substitution: The hydroxyl groups in entacapone-d10 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides and amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Entacapone-d10 is widely used in scientific research for various applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of entacapone.
Metabolism Studies: Helps in identifying metabolic pathways and metabolites of entacapone.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Biological Research: Employed in studies related to Parkinson’s disease and other neurological disorders.
Industrial Applications: Used in the development and testing of new pharmaceutical formulations.
Wirkmechanismus
Entacapone-d10, like entacapone, inhibits the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, thereby increasing its availability and prolonging its effect in the brain. The primary molecular target is the COMT enzyme, and the pathway involved includes the inhibition of the methylation of catecholamines, which are crucial for neurotransmitter regulation in the brain.
Vergleich Mit ähnlichen Verbindungen
Tolcapone: Another COMT inhibitor used in Parkinson’s disease treatment. It has a longer half-life but is associated with liver toxicity.
Opicapone: A newer COMT inhibitor with a longer duration of action and fewer side effects compared to entacapone.
Uniqueness of Entacapone-d10: Entacapone-d10’s uniqueness lies in its deuterated form, which provides advantages in pharmacokinetic studies due to its stability and ability to trace metabolic pathways more accurately. This makes it a valuable tool in both research and clinical settings.
Eigenschaften
Molekularformel |
C14H15N3O5 |
---|---|
Molekulargewicht |
315.35 g/mol |
IUPAC-Name |
2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI-Schlüssel |
JRURYQJSLYLRLN-MWUKXHIBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N)C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.